molecular formula C15H14N2O3 B12802724 [4-(Dimethylamino)phenyl](4-nitrophenyl)methanone CAS No. 1226-45-5

[4-(Dimethylamino)phenyl](4-nitrophenyl)methanone

Cat. No.: B12802724
CAS No.: 1226-45-5
M. Wt: 270.28 g/mol
InChI Key: BIFJDNDUZJBKPO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylmethanone: is an organic compound with the molecular formula C15H15NO3 . This compound is known for its unique structure, which includes both a dimethylamino group and a nitrophenyl group attached to a methanone core. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the following steps:

    Preparation of Dimethylaminobenzophenone: This involves the reaction of benzophenone with dimethylamine in the presence of a suitable catalyst.

    Nitration: The dimethylaminobenzophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Large-scale Nitration: Using industrial nitration equipment to handle large volumes of reactants.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Dimethylamino)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-(Dimethylamino)phenylmethanone.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Photoinitiators: 4-(Dimethylamino)phenylmethanone is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate free radicals.

    Dye Synthesis: It is a precursor in the synthesis of various dyes and pigments.

Biology and Medicine:

    Biological Probes: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.

    Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.

Industry:

    Polymer Industry: Used in the production of polymers and resins.

    Electronics: Employed in the manufacture of electronic components due to its photochemical properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then participate in various chemical reactions, such as the generation of free radicals, which are essential in polymerization processes. The molecular targets and pathways involved include the interaction with monomers to initiate polymerization and the formation of cross-linked polymer networks.

Comparison with Similar Compounds

    [4-(Dimethylamino)phenyl]phenylmethanone: Similar structure but lacks the nitro group.

    4-(Dimethylamino)phenylmethanone: Contains a chlorine atom instead of a nitro group.

    4-(Dimethylamino)phenylmethanone: Contains a methyl group instead of a nitro group.

Uniqueness:

    Photochemical Properties: The presence of both dimethylamino and nitrophenyl groups in 4-(Dimethylamino)phenylmethanone enhances its photochemical properties, making it more efficient as a photoinitiator compared to similar compounds.

    Reactivity: The nitro group increases the compound’s reactivity in reduction and substitution reactions, providing a broader range of chemical transformations.

Biological Activity

4-(Dimethylamino)phenylmethanone, commonly referred to as a derivative of methanone, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical structure:

This compound is characterized by the presence of a dimethylamino group and a nitrophenyl moiety, which contribute to its unique biological activities.

Antioxidant Activity

Research has indicated that compounds similar to 4-(dimethylamino)phenylmethanone exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study on related compounds showed that they effectively suppressed neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .

Anticancer Properties

The anticancer potential of 4-(dimethylamino)phenylmethanone derivatives has been explored through structure-activity relationship (SAR) studies. These studies demonstrated that modifications in the alkyl chain length and the introduction of substituents could enhance cytotoxic activity against various cancer cell lines. For instance, certain derivatives were found to induce apoptosis in cancer cells, indicating their potential as therapeutic agents .

Enzymatic Inhibition

The compound has shown promise in inhibiting specific enzymes that are pivotal in disease progression. For example, its analogs have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with mood regulation and neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety .

Neuroprotective Effects

A significant study evaluated the neuroprotective effects of various [4-(dimethylamino)phenyl] derivatives against oxidative stress-induced neuronal damage. The results indicated that compounds with specific structural features significantly reduced cell death rates in neuronal cultures, supporting their potential use in neurodegenerative disease therapies .

Anticancer Efficacy

In a series of experiments conducted on human cancer cell lines, derivatives of 4-(dimethylamino)phenylmethanone were shown to exhibit dose-dependent cytotoxicity. The most effective compounds were identified through high-throughput screening methods, leading to further development for clinical applications in oncology .

The biological activity of 4-(dimethylamino)phenylmethanone can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : Inhibition of enzymes like MAO alters neurotransmitter levels, contributing to its antidepressant effects.

Data Summary

Biological Activity Mechanism References
AntioxidantROS scavenging
AnticancerInduction of apoptosis
Enzymatic inhibitionMAO inhibition

Properties

CAS No.

1226-45-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H14N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,1-2H3

InChI Key

BIFJDNDUZJBKPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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